5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile
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Description
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile, involves intricate procedures that ensure the introduction of specific functional groups to achieve desired properties. A typical method includes the coupling reaction of 5-aminopyrazol-4-carbonitrile with aryl diazonium chlorides, demonstrating the synthesis pathway's complexity and the precision required in selecting reactants for successful derivative formation (Al‐Azmi & Mahmoud, 2020).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of functional groups that significantly influence the molecule's reactivity and interaction with other compounds. The structure determination often involves spectroscopic analyses such as IR and NMR, providing insights into the molecule's electronic and spatial configuration. These analyses are crucial for confirming the successful synthesis of the desired compounds and understanding their potential applications (Nikalje et al., 2016).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, including cyclocondensation with bifunctional heteronucleophiles and reactions with unsaturated carbonyl compounds. These reactions not only demonstrate the reactivity of such compounds but also their potential to form complex structures with biological relevance. The ability to undergo diverse chemical transformations is a key property that underscores the utility of pyrazole derivatives in synthesis and medicinal chemistry applications (Chenxia Yu et al., 2014).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its behavior in different solvents and conditions, which can affect its reactivity and stability. Understanding these properties is crucial for the practical application of these compounds in chemical synthesis and other fields (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the ability to form bonds with other molecules, define the applications of pyrazole derivatives. These properties are closely related to the presence of functional groups within the molecule, dictating its role in synthetic pathways and its potential as a precursor for more complex compounds. The analysis of these properties provides insights into the versatility and utility of pyrazole derivatives in organic synthesis and beyond (Singh et al., 2018).
Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel synthesis pathways for compounds related to 5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile, emphasizing facile and environmentally friendly methods. For instance, a study by Al‐Azmi and Mahmoud (2020) demonstrated the synthesis and characterization of novel pyrazole-4-carbonitrile derivatives, highlighting their antimicrobial potential (Al‐Azmi & Mahmoud, 2020). Similarly, Nikpassand et al. (2021) reported on the green synthesis of 5-amino-bispyrazole-4-carbonitriles using a recyclable nano-catalyst, showcasing the application of green chemistry principles (Nikpassand et al., 2021).
Antimicrobial Activities
The antimicrobial properties of pyrazole-4-carbonitrile derivatives have been a significant focus, with studies evaluating these compounds against various bacterial and fungal strains. The study by Al‐Azmi and Mahmoud (2020) is a prime example where the synthesized compounds showed potential as antimicrobial agents, suggesting their applications in combating microbial infections (Al‐Azmi & Mahmoud, 2020).
Green Chemistry Applications
The adoption of green chemistry principles in the synthesis of pyrazole-4-carbonitrile derivatives is highlighted in research by Nikpassand et al. (2021), who utilized an environmentally friendly procedure for their synthesis. This approach not only yielded high-quality compounds but also underscored the importance of sustainable methods in chemical synthesis, with the catalyst being recoverable and reusable for multiple cycles (Nikpassand et al., 2021).
properties
IUPAC Name |
5-[bis[(3,4-difluorophenyl)methyl]amino]-1-(4-methylphenyl)pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18F4N4/c1-16-2-6-20(7-3-16)33-25(19(12-30)13-31-33)32(14-17-4-8-21(26)23(28)10-17)15-18-5-9-22(27)24(29)11-18/h2-11,13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYVIMUFKYPAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C=N2)C#N)N(CC3=CC(=C(C=C3)F)F)CC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18F4N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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